molecular formula C13H26O2Si B2729549 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol CAS No. 350678-19-2

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol

Cat. No.: B2729549
CAS No.: 350678-19-2
M. Wt: 242.434
InChI Key: STMCNRSKDBIRJG-UHFFFAOYSA-N
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Description

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol is an organic compound with the molecular formula C13H26O2Si. It is a derivative of cyclohexenol, where the hydroxyl group is protected by a tert-butyl(dimethyl)silyl (TBS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol typically involves the protection of cyclohexenol with tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve cyclohexenol in dichloromethane.
  • Add imidazole or triethylamine to the solution.
  • Slowly add tert-butyl(dimethyl)silyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and automated systems to ensure consistency and efficiency. The use of large-scale reactors and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to the parent alcohol.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBS group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields the parent alcohol.

    Substitution: Results in the formation of new functionalized derivatives.

Scientific Research Applications

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol is widely used in scientific research due to its versatility. Some key applications include:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol primarily involves its role as a protecting group. The TBS group stabilizes the hydroxyl functionality by forming a sterically hindered and electronically neutral silyl ether. This protection prevents the hydroxyl group from participating in side reactions, allowing selective transformations at other sites of the molecule. The TBS group can be removed under mild conditions using fluoride ions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[Tert-butyl(dimethyl)silyl]oxy]ethanol
  • (Tert-butyldimethylsilyloxy)acetaldehyde
  • 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol

Uniqueness

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol is unique due to its cyclohexenol core, which provides additional reactivity and structural diversity compared to linear or simpler cyclic analogs. This uniqueness makes it particularly valuable in complex organic syntheses where selective protection and deprotection strategies are crucial.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h8,12,14H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMCNRSKDBIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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